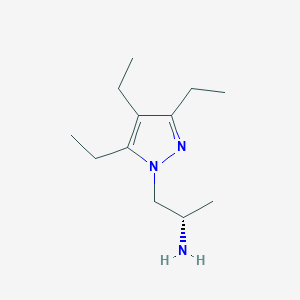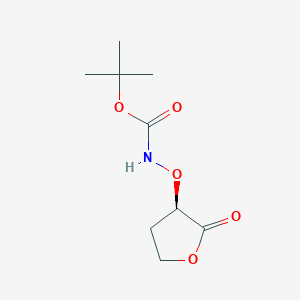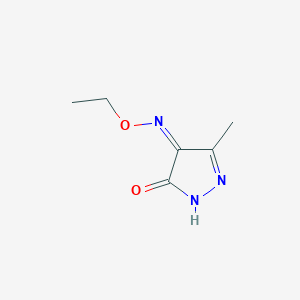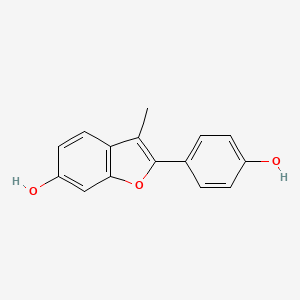
(S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine is a chiral amine compound featuring a pyrazole ring substituted with ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Alkylation: The pyrazole ring is alkylated using ethyl halides under basic conditions to introduce the ethyl groups at the 3, 4, and 5 positions.
Chiral Amine Introduction: The chiral center is introduced through a nucleophilic substitution reaction involving a suitable chiral amine precursor and a halogenated propan-2-amine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine would involve large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to maximize efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the amine group, leading to various reduced derivatives.
Substitution: The ethyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and strong bases or acids are often employed for substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced pyrazole derivatives or amines.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism by which (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethyl groups and the chiral amine moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
相似化合物的比较
Similar Compounds
(S)-1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-2-amine: Similar structure but with methyl groups instead of ethyl groups.
(S)-1-(3,4,5-Trifluoro-1H-pyrazol-1-yl)propan-2-amine: Fluorinated analog with different electronic properties.
(S)-1-(3,4,5-Trichloro-1H-pyrazol-1-yl)propan-2-amine: Chlorinated analog with distinct reactivity.
Uniqueness
This detailed overview provides a comprehensive understanding of (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H23N3 |
|---|---|
分子量 |
209.33 g/mol |
IUPAC 名称 |
(2S)-1-(3,4,5-triethylpyrazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C12H23N3/c1-5-10-11(6-2)14-15(8-9(4)13)12(10)7-3/h9H,5-8,13H2,1-4H3/t9-/m0/s1 |
InChI 键 |
JNUVARBVCKLDBZ-VIFPVBQESA-N |
手性 SMILES |
CCC1=C(N(N=C1CC)C[C@H](C)N)CC |
规范 SMILES |
CCC1=C(N(N=C1CC)CC(C)N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)

![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)


![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)
![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)
![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)

![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)

![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
